

Spectroscopic Profile of 3-Isocyanatopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Isocyanatopyridine**

Cat. No.: **B091239**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-isocyanatopyridine** ($C_6H_4N_2O$), a valuable reagent in synthetic chemistry and drug discovery. Due to the limited availability of published, collated experimental spectra for this specific compound, this document combines reported data with predicted values based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a reliable reference for the identification and characterization of **3-isocyanatopyridine** in a laboratory setting.

Chemical Structure and Properties

3-Isocyanatopyridine, also known as 3-pyridyl isocyanate, is an aromatic compound containing a pyridine ring substituted with an isocyanate functional group at the 3-position.

Molecular Formula: $C_6H_4N_2O$ [1] Molecular Weight: 120.11 g/mol [1] Exact Mass: 120.0324 g/mol [1] Boiling Point: 181.9 °C at 760 mmHg

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-isocyanatopyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, published experimental NMR data for **3-isocyanatopyridine** is not readily available. Therefore, the following chemical shifts and coupling constants are predicted based on the analysis of similar pyridine derivatives. The predictions account for the electron-withdrawing nature of the isocyanate group.

Table 1: Predicted ¹H NMR Spectroscopic Data for **3-Isocyanatopyridine**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-2	8.6 - 8.8	d	~2.0
H-4	7.9 - 8.1	ddd	~8.0, 2.5, 1.5
H-5	7.3 - 7.5	dd	~8.0, 5.0
H-6	8.5 - 8.7	dd	~5.0, 1.5

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Isocyanatopyridine**

Carbon	Chemical Shift (δ , ppm)
C-2	148 - 152
C-3	130 - 134
C-4	123 - 127
C-5	135 - 139
C-6	147 - 151
-NCO	121 - 125

Infrared (IR) Spectroscopy

The most prominent and characteristic feature in the IR spectrum of **3-isocyanatopyridine** is the strong, sharp absorption band of the isocyanate (-N=C=O) group.

Table 3: Characteristic IR Absorption Bands for **3-Isocyanatopyridine**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N=C=O stretch	~2270	Strong, Sharp
Aromatic C=C stretch	1600 - 1450	Medium to Weak
Aromatic C-H stretch	3100 - 3000	Medium to Weak
C-N stretch	1400 - 1300	Medium

Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-isocyanatopyridine** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isocyanate group and fragmentation of the pyridine ring.

Table 4: Predicted Mass Spectrometry Data for **3-Isocyanatopyridine**

m/z	Ion	Relative Intensity
120	[M] ⁺	High
92	[M - CO] ⁺	Medium
78	[C ₅ H ₄ N] ⁺	High
51	[C ₄ H ₃] ⁺	Medium

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

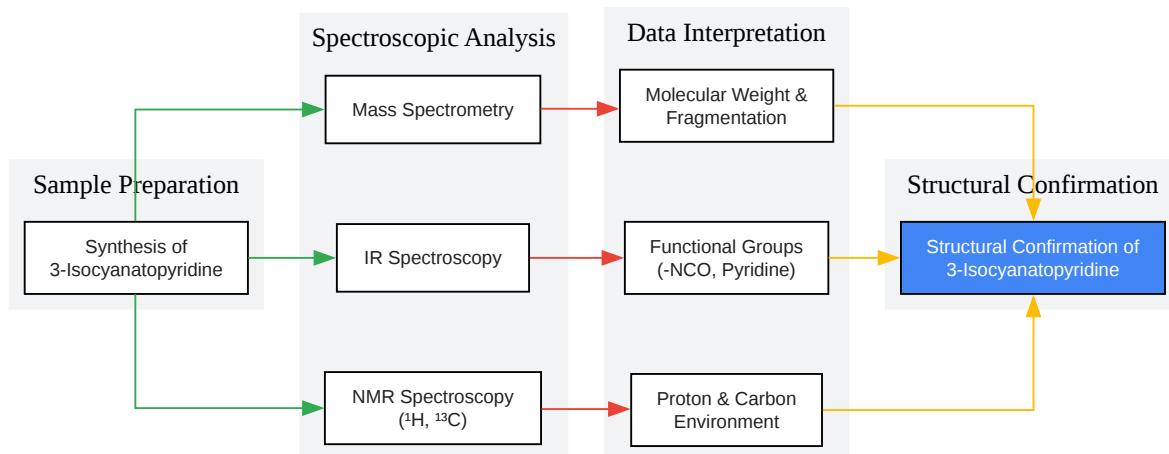
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-isocyanatopyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 0-10 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-160 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak.

IR Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of neat **3-isocyanatopyridine** between two NaCl or KBr plates.
 - Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, dichloromethane) and place it in a liquid IR cell.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .


- Number of Scans: 16-32.
- Acquire a background spectrum of the empty sample holder (or solvent) and subtract it from the sample spectrum.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **3-isocyanatopyridine** in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
- Data Acquisition (EI mode):
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 30-200.
 - Scan Speed: 1 scan/second.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of **3-isocyanatopyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **3-isocyanatopyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Isocyanatopyridine | C₆H₄N₂O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Isocyanatopyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091239#spectroscopic-data-of-3-isocyanatopyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com